1H-Imidazole-1-ethanol, 2,4,5-trimethyl-

説明

Synthesis Analysis

- Van Leusen Imidazole Synthesis : Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles .

- NHC-Copper-Catalyzed Isocyanide Insertion : This method involves alcohol reacting with isocyanide to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives, resulting in 1,4-diaryl-1H-imidazoles .

- TosMIC-Based Regioselective Synthesis : Mild and efficient protocols allow the one-pot synthesis of 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from various aldehydes and amines .

Molecular Structure Analysis

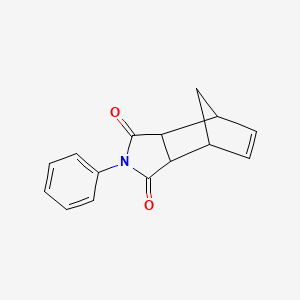

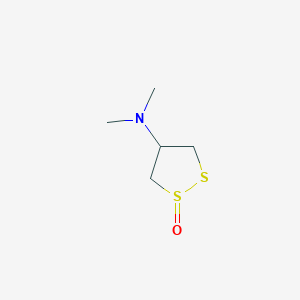

The molecular formula of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is C9H14N2O. It consists of an imidazole ring with three methyl groups attached at specific positions .

Chemical Reactions Analysis

- One-Bond Formed : A novel protocol cyclizes amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

- Transannulation Reaction : Rh(II)-catalyzed transannulation of 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones with N-sulfonyl-1,2,3-triazoles provides fully substituted 5-sulfonamidoimidazoles .

科学的研究の応用

Synthesis Techniques

- A multicomponent, one-pot synthesis method for tetrasubstituted imidazoles has been developed using components like benzil, aromatic aldehyde, aminoethylpiperazine, and ammonium acetate, showcasing the versatility of imidazoles in chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2015).

- An efficient one-pot synthesis approach for 2,4,5-trisubstituted imidazoles using Amberlite IR-120(H) as a reusable heterogeneous catalyst highlights the green chemistry aspect and the significance of imidazoles in organic synthesis (Gurav et al., 2022).

Chemical Properties and Applications

- Imidazole derivatives, such as 4-methyl-5-imidazole carbaldehyde derivatives, have been synthesized and characterized for their potential biological activities, showcasing the role of imidazoles in medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

- The study of electron/substituent influence on imidazole ring donor-acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks has provided insights into the electronic properties of imidazole derivatives, which is crucial for their application in coordination chemistry and material science (Eseola, Adepitan, Görls, & Plass, 2012).

作用機序

Target of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, anticancer, enzyme inhibitor, fungicidal, antiviral, and anti-inflammatory properties .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Safety and Hazards

特性

IUPAC Name |

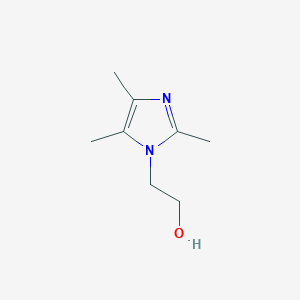

2-(2,4,5-trimethylimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-7(2)10(4-5-11)8(3)9-6/h11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCASFKLQWALKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611969 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26860-46-8 | |

| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。